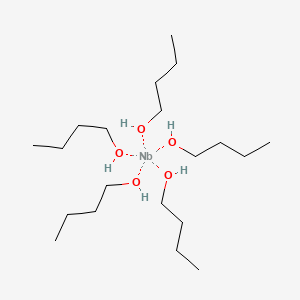

Niobium n-butoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Niobium n-butoxide, also known as niobium pentabutoxide, is a chemical compound with the formula C20H45NbO5. It is a niobium-based alkoxide that plays a significant role as a precursor in chemical synthesis and the production of nano-materials. This compound is particularly valued for its ability to form dielectric films and structures with controlled properties .

Métodos De Preparación

Niobium n-butoxide can be synthesized through various methods. One common approach involves the reaction of niobium pentachloride with n-butanol in the presence of a base. The reaction typically proceeds as follows:

NbCl5+5C4H9OH→Nb(OC4H9)5+5HCl

In this reaction, niobium pentachloride reacts with n-butanol to form this compound and hydrochloric acid. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis of the product .

Industrial production methods often involve the use of niobium chloride and benzyl alcohol in a solvothermal synthesis process. This method allows for the formation of niobium oxide nanoparticles through the exchange of chloride ligands and subsequent polymerization .

Análisis De Reacciones Químicas

Niobium n-butoxide undergoes various chemical reactions, including hydrolysis, condensation, and chelation. Some of the key reactions are:

-

Hydrolysis: : this compound is highly susceptible to hydrolysis, forming niobium oxide and butanol:

Nb(OC4H9)5+H2O→NbO2+5C4H9OH

-

Condensation: : The hydrolyzed product can further undergo condensation to form larger niobium oxide structures.

-

Chelation: : To control its high moisture sensitivity, this compound can be chelated with bidentate ligands such as chloroacetic acid and dichloroacetic acid. This modification reduces the rate of hydrolysis and extends the gelation process .

Aplicaciones Científicas De Investigación

Niobium n-butoxide has a wide range of scientific research applications:

-

Chemistry: : It is used as a precursor in the sol-gel process to produce high-purity metal oxide nanomaterials. These materials are essential for various catalytic and electronic applications .

-

Biology: : Niobium oxide nanoparticles derived from this compound have shown potential as photocatalysts for the degradation of organic pollutants in water, making them useful in environmental remediation .

-

Medicine: : Research is ongoing into the use of niobium-based compounds in medical applications, particularly in the development of new materials for implants and other biomedical devices.

-

Industry: : this compound is used in the production of dielectric films and structures with controlled properties, which are essential for the electronics industry .

Mecanismo De Acción

The mechanism of action of niobium n-butoxide primarily involves its ability to form niobium oxide through hydrolysis and condensation reactions. The molecular targets and pathways involved include the formation of octahedral [NbO6] structures, which can assemble into larger clusters and nanoparticles. These nanoparticles exhibit unique electrochemical properties, making them suitable for applications in batteries, catalysis, and photocatalysis .

Comparación Con Compuestos Similares

Niobium n-butoxide can be compared with other niobium alkoxides, such as niobium ethoxide and niobium isopropoxide. While all these compounds serve as precursors for niobium oxide, this compound is unique in its ability to form dielectric films with controlled properties. Additionally, the tailored niobium alkoxides exhibit slower rates of hydrolysis and extended gelation processes compared to their parent compounds .

Similar Compounds

- Niobium ethoxide (Nb(OC2H5)5)

- Niobium isopropoxide (Nb(OC3H7)5)

These compounds share similar reactivity and applications but differ in their specific alkoxide groups and resulting properties.

Propiedades

Fórmula molecular |

C20H50NbO5 |

|---|---|

Peso molecular |

463.5 g/mol |

Nombre IUPAC |

butan-1-ol;niobium |

InChI |

InChI=1S/5C4H10O.Nb/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |

Clave InChI |

OMBQVKDAXPUDBD-UHFFFAOYSA-N |

SMILES canónico |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Nb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)

![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)